N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide
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Overview
Description
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is a chemical compound with the molecular formula C14H12Cl2N4O2 and a molecular weight of 339.18 g/mol . This compound is characterized by the presence of two 5-chloro-6-methylpyridin-2-yl groups attached to an oxalamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as dichloromethane or chloroform .
Chemical Reactions Analysis
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is used in various scientific research fields, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ions involved .
Comparison with Similar Compounds
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide can be compared with other similar compounds, such as:
N1,N2-Bis(5-methylpyridin-2-yl)oxalamide: This compound lacks the chlorine atoms present in this compound, which can influence its reactivity and properties.
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)malonamide: This compound has a malonamide core instead of an oxalamide core, which can affect its chemical behavior and applications.
Properties
Molecular Formula |
C14H12Cl2N4O2 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
N,N'-bis(5-chloro-6-methylpyridin-2-yl)oxamide |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-7-9(15)3-5-11(17-7)19-13(21)14(22)20-12-6-4-10(16)8(2)18-12/h3-6H,1-2H3,(H,17,19,21)(H,18,20,22) |
InChI Key |
MIFLYQNLGZWFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C(=O)NC2=NC(=C(C=C2)Cl)C)Cl |
Origin of Product |
United States |
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